molecular formula C8H15NO4 B13818425 N-t-butyloxycarbonyl-d-serinal

N-t-butyloxycarbonyl-d-serinal

Cat. No.: B13818425
M. Wt: 189.21 g/mol
InChI Key: IQUPBNVUTOSSFI-LURJTMIESA-N
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Description

N-t-butyloxycarbonyl-d-serinal is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group of d-serinal. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-t-butyloxycarbonyl-d-serinal typically involves the protection of the amino group of d-serinal with a Boc group. This can be achieved by reacting d-serinal with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile . The reaction is usually carried out at room temperature and can be completed within a few hours.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common in industrial settings to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-t-butyloxycarbonyl-d-serinal undergoes several types of chemical reactions, including:

    Deprotection: Removal of the Boc group to reveal the free amino group.

    Substitution: Reactions where the Boc-protected amino group is substituted with other functional groups.

Common Reagents and Conditions

Major Products Formed

    Deprotection: The major product formed is d-serinal with a free amino group.

    Substitution: Depending on the substituent used, various derivatives of d-serinal can be formed.

Scientific Research Applications

N-t-butyloxycarbonyl-d-serinal has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-t-butyloxycarbonyl-d-serinal primarily involves the protection and deprotection of the amino group. The Boc group protects the amino group from unwanted reactions during synthesis. When deprotection is required, reagents such as TFA or oxalyl chloride cleave the Boc group, revealing the free amino group. This allows the compound to participate in further chemical reactions or biological processes .

Comparison with Similar Compounds

Similar Compounds

    N-t-butyloxycarbonyl-l-serinal: Similar in structure but with the l-isomer of serinal.

    N-t-butyloxycarbonyl-d-alanine: Another Boc-protected amino acid with a different side chain.

    N-t-butyloxycarbonyl-d-phenylalanine: Boc-protected amino acid with an aromatic side chain.

Uniqueness

N-t-butyloxycarbonyl-d-serinal is unique due to its specific structure and the presence of the d-isomer of serinal. This configuration can influence its reactivity and interactions in biological systems, making it valuable for specific applications in peptide synthesis and drug development .

Properties

Molecular Formula

C8H15NO4

Molecular Weight

189.21 g/mol

IUPAC Name

tert-butyl N-[(2R)-1-hydroxy-3-oxopropan-2-yl]carbamate

InChI

InChI=1S/C8H15NO4/c1-8(2,3)13-7(12)9-6(4-10)5-11/h4,6,11H,5H2,1-3H3,(H,9,12)/t6-/m0/s1

InChI Key

IQUPBNVUTOSSFI-LURJTMIESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CO)C=O

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C=O

Origin of Product

United States

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